Cas no 2679934-06-4 (benzyl N-(1R)-1-cyclobutylprop-2-yn-1-ylcarbamate)

Benzyl N-(1R)-1-cyclobutylprop-2-yn-1-ylcarbamate is a chiral carbamate derivative featuring a cyclobutyl and propargyl moiety. Its stereospecific (1R) configuration makes it valuable in asymmetric synthesis and pharmaceutical intermediate applications. The compound’s rigid cyclobutyl ring enhances structural stability, while the propargyl group offers reactivity for further functionalization, such as click chemistry or cross-coupling reactions. The benzyl carbamate protecting group ensures selective deprotection under mild conditions, facilitating controlled synthetic modifications. This compound is particularly useful in the development of bioactive molecules, where precise stereochemistry and modular reactivity are critical. Its well-defined structure and versatile reactivity profile make it a reliable building block in medicinal chemistry and organic synthesis.
benzyl N-(1R)-1-cyclobutylprop-2-yn-1-ylcarbamate structure
2679934-06-4 structure
Product Name:benzyl N-(1R)-1-cyclobutylprop-2-yn-1-ylcarbamate
CAS No:2679934-06-4
MF:C15H17NO2
MW:243.300984144211
CID:5645059
PubChem ID:165914996
Update Time:2025-05-20

benzyl N-(1R)-1-cyclobutylprop-2-yn-1-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-28277707
    • benzyl N-[(1R)-1-cyclobutylprop-2-yn-1-yl]carbamate
    • 2679934-06-4
    • benzyl N-(1R)-1-cyclobutylprop-2-yn-1-ylcarbamate
    • Inchi: 1S/C15H17NO2/c1-2-14(13-9-6-10-13)16-15(17)18-11-12-7-4-3-5-8-12/h1,3-5,7-8,13-14H,6,9-11H2,(H,16,17)/t14-/m0/s1
    • InChI Key: YFVOCCHPYUQTBZ-AWEZNQCLSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N[C@@H](C#C)C1CCC1)=O

Computed Properties

  • Exact Mass: 243.125928785g/mol
  • Monoisotopic Mass: 243.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 38.3Ų

benzyl N-(1R)-1-cyclobutylprop-2-yn-1-ylcarbamate Pricemore >>

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benzyl N-(1R)-1-cyclobutylprop-2-yn-1-ylcarbamate Related Literature

Additional information on benzyl N-(1R)-1-cyclobutylprop-2-yn-1-ylcarbamate

Benzyl N-(1R)-1-cyclobutylprop-2-yn-1-ylcarbamate: A Comprehensive Overview

The compound with CAS No. 2679934-06-4, commonly referred to as benzyl N-(1R)-1-cyclobutylprop-2-yn-1-ylcarbamate, is a significant molecule in the field of organic chemistry and drug discovery. This compound has garnered attention due to its unique structural features and potential applications in various scientific domains. In this article, we delve into the properties, synthesis, and recent advancements associated with this compound.

Benzyl N-(1R)-1-cyclobutylprop-2-yn-1-ylcarbamate is characterized by its complex structure, which includes a benzyl group, a cyclobutane ring, and a propargyl moiety. The stereochemistry at the 1R position adds another layer of complexity, making it a valuable target for stereochemical studies. Recent research has highlighted the importance of such structures in medicinal chemistry, particularly in the design of bioactive molecules with specific pharmacokinetic profiles.

The synthesis of benzyl N-(1R)-1-cyclobutylprop-2-yn-1-ylcarbamate involves a series of carefully orchestrated reactions, including nucleophilic substitutions, cyclizations, and stereochemical control measures. Researchers have employed various methodologies to optimize the synthesis process, ensuring high yields and purity. For instance, the use of chiral auxiliaries has been pivotal in achieving the desired stereochemistry at the 1R position.

One of the most promising applications of this compound lies in its potential as a precursor for more complex molecules. Its structure serves as a versatile building block for constructing bioactive agents with tailored functionalities. Recent studies have demonstrated its utility in the development of inhibitors for key enzymes involved in disease pathways, such as kinases and proteases.

In addition to its role in drug discovery, benzyl N-(1R)-1-cyclobutylprop-2-yn-1-ylcarbamate has also found applications in materials science. Its unique electronic properties make it a candidate for advanced materials such as polymers and nanomaterials. Researchers have explored its ability to form self-assembled monolayers and its potential as a component in organic electronics.

The latest advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular modeling studies have provided insights into its conformational flexibility, solubility, and interactions with biological targets. These studies are crucial for guiding experimental efforts and improving the design of derivatives with enhanced bioactivity.

In conclusion, benzyl N-(1R)-1-cyclobutylprop-2-yn-1-ylcarbamate stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its intricate structure, coupled with recent research breakthroughs, positions it as a valuable tool in both academic and industrial settings. As research continues to unfold, this compound is expected to contribute significantly to the development of innovative solutions in medicine and materials science.

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